molecular formula C21H20N4O2 B2861251 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1797218-09-7

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2861251
CAS RN: 1797218-09-7
M. Wt: 360.417
InChI Key: FGGHYPSCKZREGQ-UHFFFAOYSA-N
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Description

“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common structure in medicinal chemistry, contributing to the pharmacokinetic properties of drugs.

Synthesis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is an important area of research. These derivatives are synthesized through intra- and intermolecular reactions, which are significant for creating biologically active compounds .

Biological Activity and Pharmacological Applications

Piperidine derivatives exhibit a wide range of biological activities. They are used in the discovery and biological evaluation of potential drugs. The compound’s structure allows for the exploration of its activity against specific biological targets, which can lead to the development of new therapeutic agents .

Catalysis and Chemical Reactions

The compound can be used as a catalyst or intermediate in chemical reactions. Its piperidine core can facilitate one-pot functionalization of unsaturated intermediates, which typically require multiple steps. This can streamline synthesis processes in organic chemistry .

Inhibitors for Kinases

Piperidine derivatives have been designed as dual inhibitors for kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors can be crucial in the treatment of cancers, such as anaplastic large cell lymphoma .

Diabetes Treatment

The structural analogs of this compound have been investigated for their potency as DPP-4 inhibitors, which are relevant in the treatment of type 2 diabetes. The compound’s derivatives could be compared with other inhibitors to assess their efficacy and duration of action .

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-13-17-5-3-9-23-20(17)25-10-7-15(8-11-25)14-24-21(26)19-12-16-4-1-2-6-18(16)27-19/h1-6,9,12,15H,7-8,10-11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHYPSCKZREGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

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